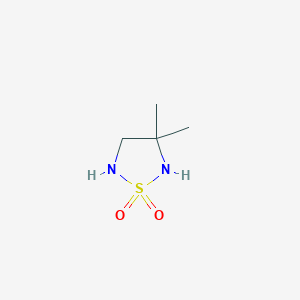

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide

Vue d'ensemble

Description

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O2S . It is used in various applications in chemistry and material sciences .

Synthesis Analysis

The synthesis of 1,2,5-thiadiazole 1,1-dioxides, including 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, involves several steps. The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides include the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds .Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide is characterized by the presence of a 1,2,5-thiadiazole 1,1-dioxide motif. The bond lengths typical for neutral and anion radical species provide a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds .Chemical Reactions Analysis

The chemical reactivity of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide is quite interesting. For instance, the double bonds of 1,2,5-thiadiazole dioxide can be oxidized to furnish fused bis-oxaziridine derivatives .Applications De Recherche Scientifique

Unusual Product Formation

A study demonstrated that treating a 1,2,5-thiadiazolidine 1,1-dioxide-derived phenylthiomethyl ether with sulfuryl chloride yielded an unexpected dimeric product. This finding, confirmed through X-ray crystallography, suggests potential applications in chemical synthesis and structural analysis (Dou et al., 2009).

Role in Mitsunobu-like Processes

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide has been identified as an effective reagent in Mitsunobu-like processes. It acts as a stable source of the [Ph3P]+ species, facilitating efficient coupling between alcohols and carboxylic or nitrogen acids (Castro et al., 1994).

Enzyme Inhibition Potential

A series of substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides were synthesized and found to efficiently inactivate human leukocyte elastase and cathepsin G in a time-dependent manner. This suggests its potential in developing enzyme inhibitors (Groutas et al., 1994).

Application in Molecular Orbital Calculations

Studies on 1,2,5-thiadiazole 1,1-dioxide derivatives, including crystallographic and molecular orbital calculations, have revealed insights into their electronic structure, conformation, and reactivity. This research has applications in the fields of physical organic chemistry and material science (Castellano et al., 1998).

Tautomeric Behavior Studies

The tautomeric behavior of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide has been investigated using spectroscopic methods, providing important insights into its molecular conformation and potential pharmaceutical applications (Erturk et al., 2016).

Antimicrobial Agent Synthesis

Novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides, derived from 1,2,5-thiadiazolidine 1,1-dioxides, have been synthesized and shown to exhibit promising antibacterial activities, particularly against Gram-positive bacteria (Bhatt et al., 2013).

Orientations Futures

The future research directions involving 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide could include exploring its potential uses in the construction of functional molecular materials. Its magnetic properties and the ability to form coordination compounds make it a promising candidate for such applications .

Propriétés

IUPAC Name |

3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-4(2)3-5-9(7,8)6-4/h5-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWQZPBIEYKQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNS(=O)(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437413 | |

| Record name | 3,3-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide | |

CAS RN |

144432-67-7 | |

| Record name | 3,3-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

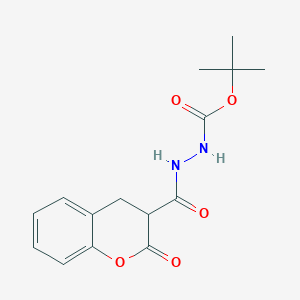

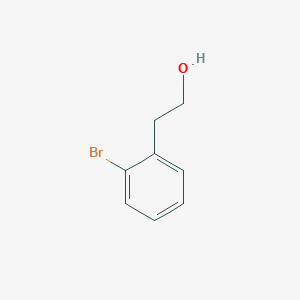

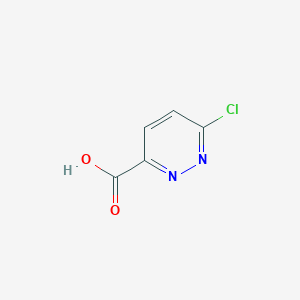

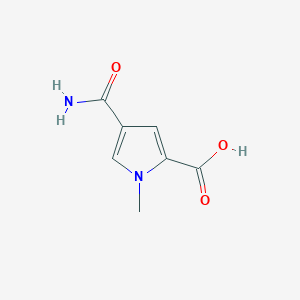

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

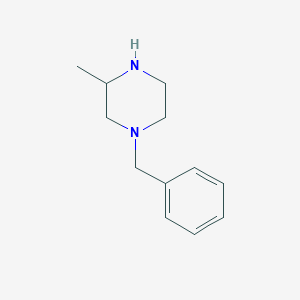

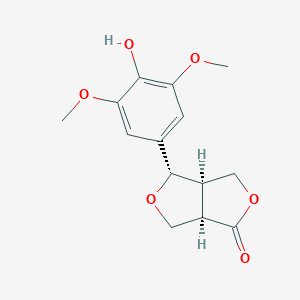

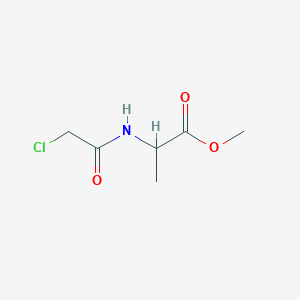

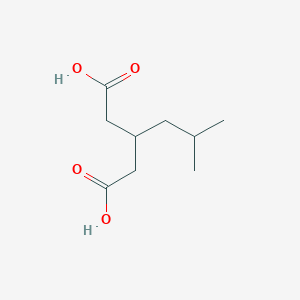

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)

![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)